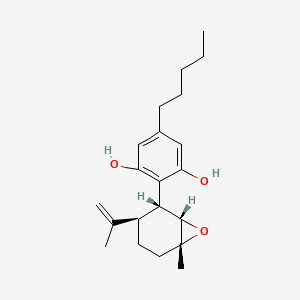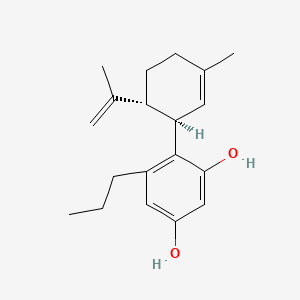
Abnormal Cannabidivarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abnormal Cannabidivarin is a non-intoxicating psychoactive cannabinoid found in Cannabis. It is a homolog of cannabidiol, with the side-chain shortened by two methylene bridges. Although it is usually a minor constituent of the cannabinoid profile, enhanced levels have been reported in certain cannabis strains . This compound has demonstrated anticonvulsant properties in rodent models and is being actively developed for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abnormal Cannabidivarin involves several steps. One common method includes the cyclization of olivetol with a monoterpene, followed by various chemical modifications to achieve the desired structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent modifications.
Industrial Production Methods: Industrial production of this compound often involves the extraction of cannabinoids from cannabis plants, followed by purification and chemical modification. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Abnormal Cannabidivarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or organometallic compounds.
Major Products:
Scientific Research Applications
Abnormal Cannabidivarin has a wide range of scientific research applications:
Mechanism of Action
. This interaction leads to the activation and subsequent desensitization of the receptor, reducing neuronal hyperexcitability and contributing to its anticonvulsant effects. Additionally, Abnormal Cannabidivarin inhibits the activity of diacylglycerol lipase-α, an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol .
Similar Compounds:
Cannabidiol (CBD): Both compounds share similar structures but differ in their side-chain lengths.
Tetrahydrocannabivarin (THCV): This compound is another homolog with a different side-chain structure.
Cannabigerovarin (CBGV): Similar in structure, Cannabigerovarin has different biological activities and is less studied compared to this compound.
Uniqueness: this compound’s unique structure and interaction with specific receptors, such as TRPV1, distinguish it from other cannabinoids. Its non-intoxicating nature and potential therapeutic applications make it a valuable compound for further research and development .
properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H26O2/c1-5-6-14-10-15(20)11-18(21)19(14)17-9-13(4)7-8-16(17)12(2)3/h9-11,16-17,20-21H,2,5-8H2,1,3-4H3/t16-,17+/m0/s1 |
InChI Key |
CDGOSXHOMFZLSF-DLBZAZTESA-N |
Isomeric SMILES |
CCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
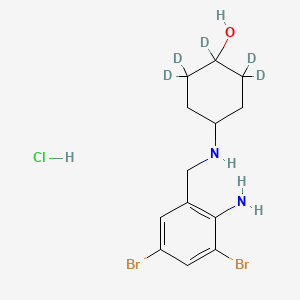
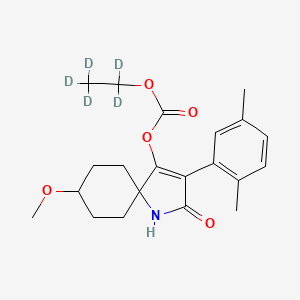
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
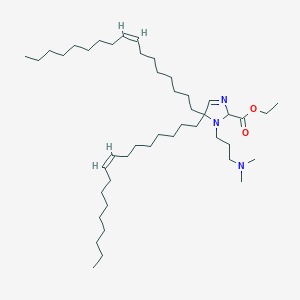
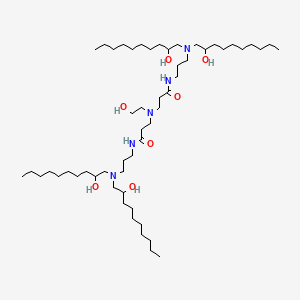
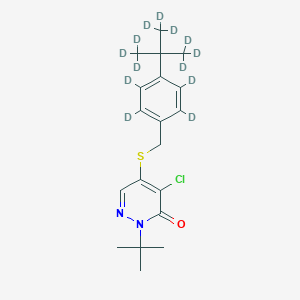
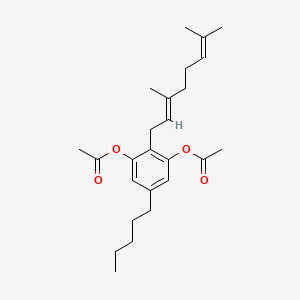
![4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B10855862.png)
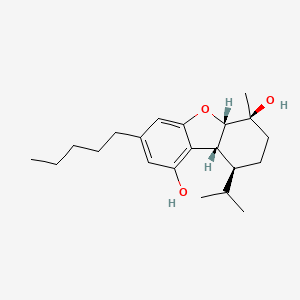
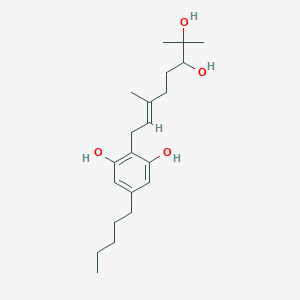

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
